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molecular formula C10H10O2 B3204246 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one CAS No. 103203-78-7

5-Hydroxy-4-methyl-2,3-dihydroinden-1-one

Cat. No. B3204246
M. Wt: 162.18 g/mol
InChI Key: CAIKJJOYCXMRHZ-UHFFFAOYSA-N
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Patent
US08101638B2

Procedure details

Add dropwise a solution of BBr3 (14.8 g, 59.1 mmol) dissolved in DCM (50 ml) to a solution of 5-Methoxy-4-methyl-1-indanone (Tetrahedron (1970), 26(11), 2599-608) (4.17 g, 23.6 mmol) dissolved in DCM (50 ml) and cooled to −78° C. under nitrogen. After stirring at −78° C. for one hour, remove the cold bath and stir at ambient temperature overnight. Cool the reaction mixture to −78° C. and quench with saturated aqueous NaHCO3. Dilute mixture with water and extract with EtOAc (2×). Wash extracts with water and brine, dry (MgSO4) and concentrate on rotary evaporator to give 5-hydroxy-4-methyl-1-indanone (2.60 g) as an amber solid.
Name
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[C:8]([CH3:17])=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10]2>C(Cl)Cl>[OH:6][C:7]1[C:8]([CH3:17])=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10]2

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
4.17 g
Type
reactant
Smiles
COC=1C(=C2CCC(C2=CC1)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remove the cold bath
STIRRING
Type
STIRRING
Details
stir at ambient temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to −78° C.
CUSTOM
Type
CUSTOM
Details
quench with saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
Dilute mixture with water
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (2×)
WASH
Type
WASH
Details
Wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate on rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=C2CCC(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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